![molecular formula C12H15F3N4O B2436503 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2097911-83-4](/img/structure/B2436503.png)
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research. This compound combines the unique structural properties of the triazolopyridine core with the cyclopropanecarboxamide moiety, both of which confer specific pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Preparation involves multistep synthesis. Initially, the triazolopyridine core is assembled, typically starting with 2-aminopyridine undergoing cyclization with azides in the presence of a copper catalyst.
Industrial Production Methods: On an industrial scale, continuous-flow synthesis could be used, where starting materials are fed into a reactor under controlled conditions, ensuring higher yield and purity.
Types of Reactions
Oxidation: Can form N-oxides.
Reduction: Can reduce to respective amines using lithium aluminium hydride.
Substitution: Halogen exchange reactions using reagents like n-butyllithium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide.
Reduction: Lithium aluminium hydride.
Substitution: N-butyllithium.
Major Products Formed
Oxides, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in synthetic organic chemistry for further derivatization.
Biology: Can be conjugated to biomolecules for imaging studies.
Medicine: Potential therapeutic agent for a variety of ailments due to its unique structure, targeting various receptors or enzymes.
Industry: Used in developing new materials with specific properties, such as coatings or polymers.
Wirkmechanismus
Acts by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, increasing membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Triazolopyridine Derivatives: Share similar core but differ in functional groups, affecting their pharmacological profile.
Cyclopropanecarboxamide Derivatives: Have similar amide group, but different cores, influencing their target specificity.
List of Similar Compounds
N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}cyclopropanecarboxamide
N-{[6-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl}cyclopropanecarboxamide
Biologische Aktivität
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
This compound exhibits biological activity primarily through its interaction with nuclear receptors and modulation of inflammatory pathways. Notably, it has been identified as a potent inhibitor of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the regulation of cytokine production related to autoimmune diseases such as psoriasis.
In Vitro Studies
A study demonstrated that derivatives of triazolopyridine compounds exhibit strong RORγt inhibitory activity. The compound showed an IC50 value of 130 nM for inhibiting IL-17A production in human whole blood assays. This indicates a robust dose-dependent response that could be beneficial in treating inflammatory conditions.
Compound | IC50 (nM) | Activity |
---|---|---|
This compound | 130 | IL-17A inhibition |
6-methyl derivative | 41 | RORγt inhibition |
In Vivo Studies
In vivo experiments using a mouse model demonstrated that the compound significantly inhibited IL-17A production in a dose-dependent manner when administered prior to cytokine induction. This suggests potential therapeutic applications for conditions characterized by excessive IL-17A signaling.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in various studies:
Parameter | Value |
---|---|
Human Liver Microsome Stability | CLint: 0.010 mL min−1 mg−1 |
Plasma Protein Binding | 77.3% |
These metrics indicate favorable stability and bioavailability characteristics for further development as a therapeutic agent.
Case Studies and Research Findings
Recent literature highlights the effectiveness of triazolopyridine derivatives in modulating immune responses. A significant finding was that compounds structurally similar to this compound showed promising results in reducing inflammatory markers in preclinical models.
Summary of Key Findings
- RORγt Inhibition : The compound effectively inhibits RORγt with an IC50 value indicating strong activity.
- IL-17A Suppression : Demonstrated significant suppression of IL-17A in both in vitro and in vivo models.
- Pharmacokinetics : Favorable stability and low plasma protein binding suggest good bioavailability.
Eigenschaften
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)8-3-4-9-17-18-10(19(9)6-8)5-16-11(20)7-1-2-7/h7-8H,1-6H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANCTYPBYSIXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.